(5-Bromo-6-chloropyridin-3-yl)(thiomorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-6-chloropyridin-3-yl)(thiomorpholino)methanone is a chemical compound with the molecular formula C10H10BrClN2OS and a molecular weight of 321.62 g/mol . This compound is characterized by the presence of a bromine and chlorine atom on a pyridine ring, along with a thiomorpholine group attached to a methanone moiety . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-chloropyridin-3-yl)(thiomorpholino)methanone typically involves the reaction of 5-bromo-6-chloropyridine with thiomorpholine in the presence of a suitable base and solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-6-chloropyridin-3-yl)(thiomorpholino)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The thiomorpholine group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyridine ring .
Scientific Research Applications
(5-Bromo-6-chloropyridin-3-yl)(thiomorpholino)methanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (5-Bromo-6-chloropyridin-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-6-chloropyridin-3-yl)(morpholino)methanone: Similar structure but with a morpholine group instead of thiomorpholine.
(5-Bromo-6-chloropyridin-3-yl)(piperidino)methanone: Contains a piperidine group instead of thiomorpholine.
Uniqueness
(5-Bromo-6-chloropyridin-3-yl)(thiomorpholino)methanone is unique due to the presence of the thiomorpholine group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H10BrClN2OS |
---|---|
Molecular Weight |
321.62 g/mol |
IUPAC Name |
(5-bromo-6-chloropyridin-3-yl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C10H10BrClN2OS/c11-8-5-7(6-13-9(8)12)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2 |
InChI Key |
MHMKICYVAVQBPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC(=C(N=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.